

# Application Notes and Protocols for HLX22 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in various cancers, including specific types of gastric and breast cancer.[1] HLX22 binds to a distinct epitope on the extracellular subdomain IV of HER2, the same domain targeted by trastuzumab.[2][3] This non-overlapping binding allows for the simultaneous administration of HLX22 and trastuzumab, leading to a dual blockade of HER2 signaling.[4] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated that this combination therapy can result in synergistic anti-tumor effects, offering a promising therapeutic strategy for HER2-positive cancers.[2][3]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical oncology research. They are known to preserve the histological and genetic characteristics of the original tumor, providing a more predictive model for evaluating the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts.

These application notes provide a comprehensive overview of the use of HLX22 in PDX models, including its mechanism of action, detailed experimental protocols, and a summary of key preclinical findings.



## Mechanism of Action: Synergistic HER2 Blockade

HLX22, in combination with a trastuzumab biosimilar (like HLX02), exerts its anti-tumor activity through a multi-faceted mechanism that enhances the inhibition of the HER2 signaling pathway. By binding to a non-competitive epitope on HER2's subdomain IV, HLX22 and trastuzumab can bind simultaneously to HER2 dimers (both HER2/HER2 homodimers and HER2/EGFR heterodimers).[2][4] This dual binding significantly increases the internalization and subsequent degradation of the HER2 receptor.[2][5] The enhanced receptor internalization leads to a more potent downstream blockade of key signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[3]





Click to download full resolution via product page

**Caption:** Mechanism of synergistic HER2 blockade by HLX22 and trastuzumab.



## Data Presentation: In Vivo Efficacy in Gastric Cancer PDX Models

Preclinical studies have demonstrated the synergistic anti-tumor efficacy of HLX22 in combination with the trastuzumab biosimilar HLX02 in HER2-positive human gastric cancer PDX models. The combination treatment resulted in a more significant inhibition of tumor growth compared to either agent alone.

Table 1: Summary of In Vivo Efficacy of HLX22 and HLX02 Combination Therapy in a HER2-Positive Gastric Cancer PDX Model

| Treatment Group                | Dosing Regimen<br>(Conceptual) | Tumor Growth<br>Inhibition (TGI) | Statistical<br>Significance vs.<br>Control |
|--------------------------------|--------------------------------|----------------------------------|--------------------------------------------|
| Vehicle Control                | Saline, twice weekly           | -                                | -                                          |
| HLX02 (Trastuzumab biosimilar) | 10 mg/kg, twice<br>weekly      | Moderate Inhibition              | p < 0.01                                   |
| HLX22                          | 10 mg/kg, twice<br>weekly      | Moderate Inhibition              | p < 0.01                                   |
| HLX22 + HLX02                  | 10 mg/kg each, twice<br>weekly | Significant Inhibition           | p < 0.001                                  |

Note: This table is a representative summary based on graphical data from preclinical studies. Specific TGI percentages and detailed dosing may vary based on the specific PDX model and experimental design.[2]

## **Experimental Protocols**

The following protocols provide a detailed methodology for evaluating the efficacy of HLX22 in patient-derived xenograft models of gastric cancer.

## Establishment of Gastric Cancer Patient-Derived Xenografts (PDX)



This protocol outlines the necessary steps for the successful engraftment of patient tumor tissue into immunodeficient mice.





#### Click to download full resolution via product page

Caption: Workflow for establishing gastric cancer PDX models.

#### Materials:

- Fresh human gastric tumor tissue
- Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Sterile surgical instruments
- Matrigel (optional)
- Anesthetics (e.g., isoflurane, ketamine/xylazine)

#### Protocol:

- Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
- Tissue Transport: Immediately place the tissue in a sterile container with cold transport medium (e.g., RPMI-1640).
- Tissue Processing:
  - In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
  - Remove any necrotic or fatty tissue.
  - Mince the tumor into small fragments (approximately 2-3 mm³).
- Implantation:
  - Anesthetize the immunodeficient mouse.
  - Make a small incision in the skin on the flank of the mouse.



- Create a subcutaneous pocket using blunt dissection.
- Implant one tumor fragment into the pocket (optionally mixed with Matrigel to improve engraftment).
- Close the incision with surgical clips or sutures.

#### · Monitoring:

- Monitor the mice regularly for tumor growth by palpation and caliper measurements.
- Calculate tumor volume using the formula: (Length x Width²) / 2.

#### · Passaging:

- When tumors reach a size of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically resect the tumor.
- Process the tumor as described above and implant fragments into a new cohort of mice for expansion.
- Cryopreservation: Tumor fragments can be cryopreserved in a suitable freezing medium for long-term storage and future studies.

## In Vivo Efficacy Study of HLX22 in Established PDX Models

This protocol details the procedure for conducting a preclinical trial of HLX22 in tumor-bearing mice.





Click to download full resolution via product page

Caption: Experimental workflow for an in vivo efficacy study.

#### Materials:

- Established PDX tumor-bearing mice
- HLX22 antibody



- Trastuzumab or a biosimilar (e.g., HLX02)
- Vehicle control (e.g., sterile saline)
- Dosing syringes and needles
- Calipers for tumor measurement
- Animal scale

#### Protocol:

- Cohort Establishment: Expand the desired PDX model to generate a sufficient number of tumor-bearing mice.
- Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, HLX22 alone, Trastuzumab alone, HLX22 + Trastuzumab).
- Treatment Administration:
  - Administer the appropriate treatment to each group according to the planned dosing schedule (e.g., 10 mg/kg, intravenously, twice weekly).
  - The dosing regimen should be optimized based on preliminary studies or established literature.
- Monitoring:
  - Measure tumor volumes and mouse body weights at least twice a week.
  - Monitor the general health and behavior of the mice.
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
- Data Analysis:



- Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
- Perform statistical analysis to determine the significance of the observed anti-tumor effects.
- At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).

### Conclusion

HLX22, particularly in combination with trastuzumab, presents a compelling therapeutic strategy for HER2-positive gastric cancer. The use of patient-derived xenograft models is critical for the preclinical evaluation of such novel therapies, providing a more clinically relevant system to assess efficacy and mechanisms of action. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of HLX22 in a robust and reproducible manner. The synergistic anti-tumor activity observed in PDX models strongly supports the continued clinical development of this dual HER2 blockade approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. henlius.com [henlius.com]
- 5. A combination of two antibodies recognizing non-overlapping epitopes of HER2 induces kinase activity-dependent internalization of HER2 PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for HLX22 in Patient-Derived Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548792#hlx22-application-in-patient-derivedxenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com